Potassium 2-methyl-3,5-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

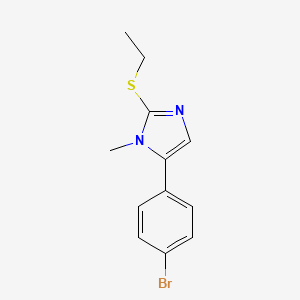

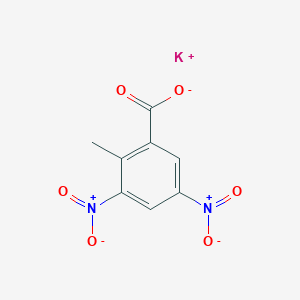

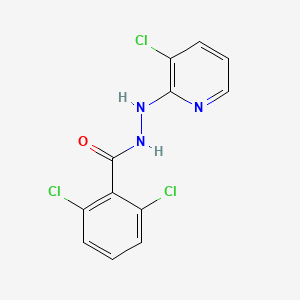

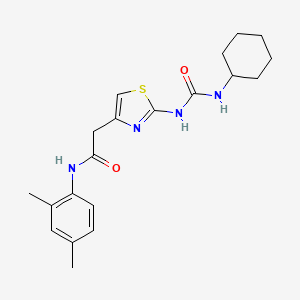

Potassium 2-methyl-3,5-dinitrobenzoate is a chemical compound that has been studied for its unique structural properties. It is known to crystallize from aqueous solutions and exhibits distinct characteristics compared to its sodium counterpart. The potassium cation in this compound is coordinated by eight oxygen atoms, which is a notable feature of its molecular structure .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-dinitrobenzonitrile, involves a multi-step process starting from benzoic acid. This process includes nitration, esterification, amination, and dehydration, leading to a final yield of 42.9% for the dinitrobenzonitrile. Methyl 3,5-dinitrobenzoate, a closely related ester, is synthesized using a one-pot method that combines acylation and esterification. This method aims to increase yield and reduce environmental pollution by using methyl alcohol and thionyl chloride as esterification agents. An improved dehydration step using phosphorus oxychloride results in a high yield of 94.3%, with the by-products being distilled off to reduce system acidity and prevent hydrolysis of the nitrile group .

Molecular Structure Analysis

The molecular structure of potassium 2-methyl-3,5-dinitrobenzoate is characterized by the presence of the potassium cation surrounded by oxygen atoms. This arrangement is not isostructural with its sodium analog, indicating a unique arrangement of ions within the crystal lattice. The stabilization of the crystal structure is further enhanced by π-π interactions, which are significant in the solid-state arrangement of the compound .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving potassium 2-methyl-3,5-dinitrobenzoate, the synthesis of related compounds suggests that nitration and esterification are key reactions in the formation of dinitrobenzoate derivatives. The use of phosphorus oxychloride as a dehydrating agent in the synthesis of 3,5-dinitrobenzonitrile indicates that dehydration is a critical step in obtaining the nitrile derivative, which could be relevant for further chemical transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 2-methyl-3,5-dinitrobenzoate are not explicitly detailed in the provided data. However, the crystalline nature of the compound and the coordination environment of the potassium cation suggest that it has distinct solid-state properties. The π-π interactions mentioned in the molecular structure analysis imply that the compound may exhibit specific optical or electronic properties due to these intermolecular forces . The synthesis process and the high yield obtained in the dehydration reaction of the related compound indicate that the physical properties of these compounds can be finely tuned through careful control of the synthesis conditions .

科学的研究の応用

Applications in Nonlinear Optics and Crystal Growth

Potassium 2-methyl-3,5-dinitrobenzoate has been extensively studied for its applications in nonlinear optics. Research has demonstrated its potential in the field due to its favorable properties. The growth and characterization of semi-organic third-order nonlinear optical potassium 3,5-dinitrobenzoate (KDNB) crystals were explored, and it was found that these crystals exhibit good optical transparency, negative photoconductive nature, and mechanical stability. They also possess notable third-order nonlinear optical properties, making them promising candidates for optical applications (Karuppasamy et al., 2016). A similar study reinforced these findings, adding that the optical transmittance, cut-off wavelength, and band gap of the KDNB crystal contribute to its potential in nonlinear optical applications (Pandian et al., 2017).

Crystallographic Studies

Crystallographic studies of potassium 3,5-dinitrobenzoate have provided insights into its molecular structure. It's been observed that the compound crystallizes distinctively, with the crystal structure being stabilized by π–π interactions. This structural uniqueness is not shared with its sodium counterpart, indicating a specific crystallization pattern for the potassium variant (Du & Hu, 2006).

Charge Transfer and Coordination Polymers

The compound also plays a role in the formation of charge transfer adducts and coordination polymers. It's been used to create binuclear rare earth 3,5-dinitrobenzoates which exhibit unique supramolecular structures and magnetic properties. This suggests its applicability in creating materials with specific magnetic and structural characteristics (Koroteev et al., 2015). Furthermore, the compound has been involved in the synthesis of solvent-dependent coordination polymers, showcasing its versatility and potential in creating diverse molecular architectures (Pedireddi & Varughese, 2004).

Catalytic and Chemical Applications

Potassium 2-methyl-3,5-dinitrobenzoate also finds applications in catalysis and chemical synthesis. It's been utilized in the catalytic asymmetric conjugate addition to unsaturated ketones, highlighting its role in synthesizing optically pure compounds. This indicates its utility in organic synthesis and the potential for the development of novel synthetic methodologies (Chen et al., 2022).

作用機序

将来の方向性

Research on related compounds, such as Methyl 3,5-dinitrobenzoate, suggests potential applications in antifungal treatments . Additionally, the growth of potassium 3,5-dinitrobenzoate crystals for nonlinear optical applications has been studied . These could indicate potential future directions for research on Potassium 2-methyl-3,5-dinitrobenzoate.

特性

IUPAC Name |

potassium;2-methyl-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6.K/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBGJORRYZMVLX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-methyl-3,5-dinitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)